molecular formula C18H24N4O2 B12070009 tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B12070009
M. Wt: 328.4 g/mol
InChI Key: AEUWOELIQCXTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzyl group attached to a dihydropyrazolopyridine core. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable molecule in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form a pyrazole intermediate.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Functionalization: The pyrazolopyridine core is then functionalized by introducing the tert-butyl, amino, and benzyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions:

Scientific Research Applications

tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions .

Comparison with Similar Compounds

tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 3-amino-2-benzyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h4-8H,9-12,19H2,1-3H3

InChI Key

AEUWOELIQCXTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.